![molecular formula C20H23N5O2 B2728601 N-(2-carbamoylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1788674-01-0](/img/structure/B2728601.png)
N-(2-carbamoylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-carbamoylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide, also known as CPPD, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. CPPD is a piperidine derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Scientific Research Applications
Synthesis and Chemical Properties
Heterocyclic Synthesis : Piperidinium derivatives have been utilized in the synthesis of complex heterocyclic structures, demonstrating their role in the development of novel chemical entities. For example, piperidinium 6-amino-5-cyano-3-N-(4-methylphenyl)carbamoyl-4-phenyl-1,4-dihydro-pyridine-2-thiolate undergoes aminomethylation to form tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, showcasing the versatility of piperidine derivatives in chemical synthesis (Dotsenko, Krivokolysko, & Litvinov, 2012).
Antibacterial Applications : Novel carboxamide derivatives synthesized from piperidine have shown antibacterial activities against both Gram-negative and Gram-positive bacteria, indicating their potential in developing new antibacterial agents (Pouramiri, Tavakolinejad Kermani, & Khaleghi, 2017).
Biological Activities
Anti-HIV Activities : Piperidine-4-yl-aminopyrimidines have been investigated as HIV-1 reverse transcriptase inhibitors, showing broad potency against resistant mutant viruses. This highlights the significance of piperidine derivatives in developing therapies for HIV-1 (Tang et al., 2010).
Anticancer Properties : Piperidine carboxamide derivatives have demonstrated anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents. The presence of electron-donating and withdrawing groups in these compounds may influence their potency and serve as a basis for anticancer drug development (Kambappa et al., 2017).
Pharmaceutical Applications
CCR5 Antagonist for HIV-1 : The discovery of piperidine-4-carboxamide CCR5 antagonists with potent anti-HIV-1 activity showcases the therapeutic applications of piperidine derivatives in treating HIV-1 infections, demonstrating their role in developing novel antiretroviral drugs (Imamura et al., 2006).
Antimicrobial Evaluation : Fluoroquinolone-based thiazolidinones derived from piperidine have exhibited antifungal and antibacterial activities, further underlining the pharmaceutical potential of piperidine derivatives in addressing infectious diseases (Patel & Patel, 2010).
properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c21-19(26)15-3-1-2-4-16(15)24-20(27)14-7-9-25(10-8-14)18-11-17(13-5-6-13)22-12-23-18/h1-4,11-14H,5-10H2,(H2,21,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKDWPIHKXCBRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=CC=CC=C4C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.